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molecular formula C7H5Cl2NO2 B1661944 2,6-Dichloro-3-nitrotoluene CAS No. 29682-46-0

2,6-Dichloro-3-nitrotoluene

Cat. No. B1661944
M. Wt: 206.02 g/mol
InChI Key: WBNZUUIFTPNYRN-UHFFFAOYSA-N
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Patent
US05859025

Procedure details

A mixture of dibromohydantoin (70 g, 0.24 mol) and AlBN (5 g) was added in portions at 150° C. to 2,6-dichloro-3-nitrotoluene (100 g, 0.48 mol) in chlorobenzene (400 ml). After 1 h, a mixture of dibromohydantoin (35 g, 0.12 mol) and AIBN (2.5 g) was again added. After a further 1.5 h, the mixture was allowed to cool and EA (500 ml) was added. This mixture was washed once each with saturated Na2SO3, Na2CO3 and NaCl solution, dried (MgSO4) and concentrated, the title compound being obtained as an amorphous powder.
Name
dibromohydantoin
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
AlBN
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
dibromohydantoin
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]C1(Br)NC(=O)NC1=O.[Cl:10][C:11]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][CH:14]=[C:13]([Cl:20])[C:12]=1[CH3:21].CC(N=NC(C#N)(C)C)(C#N)C.CC(=O)OCC>ClC1C=CC=CC=1>[Cl:10][C:11]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][CH:14]=[C:13]([Cl:20])[C:12]=1[CH2:21][Br:1]

Inputs

Step One
Name
dibromohydantoin
Quantity
70 g
Type
reactant
Smiles
BrC1(C(NC(N1)=O)=O)Br
Name
AlBN
Quantity
5 g
Type
reactant
Smiles
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1[N+](=O)[O-])Cl)C
Name
Quantity
400 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
dibromohydantoin
Quantity
35 g
Type
reactant
Smiles
BrC1(C(NC(N1)=O)=O)Br
Name
Quantity
2.5 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
CC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was again added
WAIT
Type
WAIT
Details
After a further 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
This mixture was washed once each with saturated Na2SO3, Na2CO3 and NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(CBr)C(=CC=C1[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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